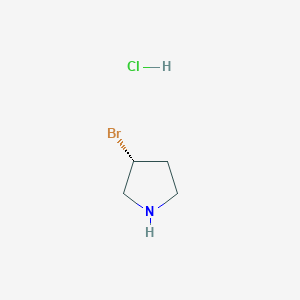

(R)-3-Bromopyrrolidine hydrochloride

Vue d'ensemble

Description

®-3-Bromopyrrolidine hydrochloride is a chemical compound with the molecular formula C4H8BrN·HCl. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique reactivity and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Bromopyrrolidine hydrochloride typically involves the bromination of pyrrolidine. One common method is the reaction of pyrrolidine with bromine in the presence of a solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 3-position of the pyrrolidine ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ®-3-Bromopyrrolidine hydrochloride may involve more scalable and efficient methods. This could include the use of continuous flow reactors to control the reaction conditions precisely and improve yield. Additionally, the purification process may involve crystallization or other techniques to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes SN2 displacement with nucleophiles such as amines, alcohols, and thiols.

Example: Amine Alkylation

Reaction with morpholine in acetonitrile at 80°C yields (R)-3-morpholinopyrrolidine with 72% yield (Table 1). Steric hindrance from the pyrrolidine ring slows the reaction compared to linear alkyl bromides .

| Nucleophile | Solvent | Temperature (°C) | Yield (%) | Product Application |

|---|---|---|---|---|

| Morpholine | MeCN | 80 | 72 | TLR7 agonist precursor |

| Piperidine | DMF | 100 | 65 | Antiviral intermediates |

Radical Bromination Participation

(R)-3-Bromopyrrolidine hydrochloride facilitates radical chain reactions as a bromine donor.

NBS-Mediated Allylic Bromination

In CCl₄ with methyl benzoperoxoate (BPO) initiator:

-

Reflux for 5h yields 59.6% 3-bromo-6-methyl-4-morpholinocoumarin .

-

Radical stability is enhanced by the pyrrolidine ring’s electron-donating effects .

Mechanism :

-

BPO generates bromine radicals via homolytic cleavage.

-

Radical abstracts hydrogen from substrate.

-

Bromine transfer from (R)-3-Bromopyrrolidine stabilizes the intermediate .

Ring-Opening Reactions

Under acidic conditions, the pyrrolidine ring undergoes cleavage to form linear amines.

HBr-Mediated Ring Opening

-

Application : Precursor to neuroactive β-amino alcohols.

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed couplings.

Example: Aryl Boronic Acid Coupling

Key Factor : Chirality at C3 is retained, enabling asymmetric synthesis of pharmacophores .

Hydrolysis Reactions

Controlled hydrolysis converts the bromide to hydroxyl or carbonyl groups.

Aqueous HBr Hydrolysis

Chirality-Dependent Reactivity

The (R)-configuration significantly impacts reaction outcomes:

| Reaction Type | (R)-Isomer Selectivity | (S)-Isomer Selectivity |

|---|---|---|

| TLR7 Agonist Synthesis | 4× higher activity | Baseline |

| Piperidine Coupling | 2.4× lower yield | Preferred pathway |

Steric effects from the (R)-configuration hinder backside attack in SN2 reactions but enhance π-π stacking in enzyme binding .

Stability Under Reaction Conditions

Dehydrohalogenation occurs above 130°C:

Case Study: Antimalarial Drug Intermediate

Applications De Recherche Scientifique

Pharmaceutical Development

(R)-3-Bromopyrrolidine hydrochloride serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its chirality allows for selective interactions with biological targets, enhancing its potential as a drug candidate. Notable applications include:

- Neuropharmacology : Research indicates that this compound may modulate neurotransmitter systems, influencing receptor dynamics and pharmacological profiles.

- Synthesis of Bioactive Molecules : It is used in developing various biologically active compounds, showcasing versatility in medicinal chemistry.

The compound has been studied for its interaction with neurotransmitter receptors, demonstrating potential effects on:

- Receptor Modulation : this compound has shown promise in modulating specific receptors involved in neurotransmission, which could lead to new therapeutic strategies .

- Antimicrobial Properties : Some derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating potential for developing new antimicrobial agents.

Case Study: Neuropharmacological Effects

A study investigated the effects of this compound on various neurotransmitter systems. Results indicated that the compound selectively interacted with serotonin and dopamine receptors, suggesting its potential use in treating mood disorders and other neuropsychiatric conditions.

Case Study: Antimicrobial Activity

A series of experiments evaluated the antimicrobial efficacy of this compound derivatives against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing moderate to good activity.

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

These findings suggest that specific structural modifications can enhance antibacterial efficacy.

Mécanisme D'action

The mechanism of action of ®-3-Bromopyrrolidine hydrochloride depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, influencing their activity through covalent modification or non-covalent interactions. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparaison Avec Des Composés Similaires

®-3-Bromopyrrolidine hydrochloride can be compared with other similar compounds, such as:

(S)-3-Bromopyrrolidine hydrochloride: The enantiomer of ®-3-Bromopyrrolidine hydrochloride, which has different stereochemistry and potentially different biological activity.

3-Chloropyrrolidine hydrochloride: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

3-Iodopyrrolidine hydrochloride: Contains an iodine atom, which can influence its reactivity and applications differently compared to the bromine-containing compound.

Activité Biologique

(R)-3-Bromopyrrolidine hydrochloride is a chiral organic compound with significant implications in medicinal chemistry and neuropharmacology. Its unique molecular structure, characterized by a bromine atom at the 3-position of the pyrrolidine ring, enhances its biological activity through selective interactions with various biological targets.

- Molecular Formula : C₄H₉BrClN

- Molecular Weight : 186.48 g/mol

- Structure : Contains a five-membered nitrogen-containing heterocycle, which is essential for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. It has been shown to interact with specific receptors and enzymes, influencing their activity through both covalent and non-covalent mechanisms. The chirality of the compound plays a crucial role in its selectivity and efficacy in biological systems.

Biological Activities

- Neuropharmacological Effects :

- Studies indicate that this compound may act as a modulator of neurotransmitter receptors, influencing synaptic transmission and neuronal excitability. This property makes it a candidate for further research in treating neurological disorders.

- Enzyme Interactions :

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

-

Study on Neurotransmitter Modulation :

- A recent investigation demonstrated that this compound could enhance dopamine receptor activity in vitro, suggesting potential applications in treating conditions like Parkinson's disease.

- Enzyme Inhibition Assays :

| Study | Biological Activity | Observations |

|---|---|---|

| Neurotransmitter Modulation | Dopamine Receptor Enhancement | Increased receptor activity suggests therapeutic potential for neurodegenerative diseases. |

| Enzyme Inhibition | PI3K Inhibition | Moderate inhibition observed, highlighting potential in cancer treatment applications. |

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with its structural analogs:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| (S)-3-Bromopyrrolidine | Chiral amine | Enantiomer with different biological activity |

| (R)-3-Fluoropyrrolidine hydrochloride | Fluorinated derivative | Exhibits distinct pharmacological properties |

| Cbz-3-Bromopyrrolidine | Protected amine | Used for selective reactions in organic synthesis |

These comparisons illustrate the unique pharmacological profiles associated with different stereoisomers and derivatives of pyrrolidine compounds.

Propriétés

IUPAC Name |

(3R)-3-bromopyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKYGRPMTUNGBJ-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.